7-Azaspiro[3.5]nonane-7-carbonyl chloride

Catalog No.
S2849725
CAS No.
1935478-27-5
M.F
C9H14ClNO
M. Wt
187.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Azaspiro[3.5]nonane-7-carbonyl chloride

CAS Number

1935478-27-5

Product Name

7-Azaspiro[3.5]nonane-7-carbonyl chloride

IUPAC Name

7-azaspiro[3.5]nonane-7-carbonyl chloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.67

InChI

InChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2

InChI Key

GDPNSBOPZVTDNH-UHFFFAOYSA-N

SMILES

C1CC2(C1)CCN(CC2)C(=O)Cl

solubility

not available

7-Azaspiro[3.5]nonane-7-carbonyl chloride (CAS 1935478-27-5) is a highly reactive, pre-activated electrophilic building block designed for the rapid synthesis of spirocyclic ureas and carbamates [1]. By incorporating the 7-azaspiro[3.5]nonane core—a widely validated bioisostere for piperidine—this reagent provides enhanced three-dimensional complexity, improved aqueous solubility, and increased metabolic stability[2]. As a stable carbonyl chloride, it allows medicinal chemists and process engineers to bypass hazardous phosgene-mediated activation steps, directly coupling with amines or alcohols to generate rigid, drug-like scaffolds with favorable physicochemical profiles[3].

Substituting 7-azaspiro[3.5]nonane-7-carbonyl chloride with a generic piperidine-1-carbonyl chloride fundamentally alters the 3D vector projection of the resulting molecule, often leading to increased lipophilicity, reduced aqueous solubility, and higher non-specific protein binding due to the planar nature of the piperidine ring [1]. Conversely, attempting to use the unactivated 7-azaspiro[3.5]nonane free amine requires the end-user to perform highly toxic, moisture-sensitive phosgene or triphosgene activation steps in-house [2]. This not only introduces severe environmental, health, and safety (EHS) bottlenecks but also decreases overall yields and reproducibility in high-throughput parallel synthesis workflows [3].

Elimination of Toxic Activation Steps in Urea Synthesis

For the synthesis of spirocyclic ureas, utilizing the pre-activated 7-azaspiro[3.5]nonane-7-carbonyl chloride completely eliminates the need for in-house phosgene or triphosgene handling [1]. While the free amine requires a hazardous, moisture-sensitive activation step that complicates parallel library generation, the carbonyl chloride acts as a direct, shelf-stable electrophile, reducing the synthetic sequence by one critical step and improving overall workflow efficiency [2].

Evidence DimensionPhosgene-equivalent handling steps for urea formation
Target Compound Data0 steps (ready-to-use electrophile)
Comparator Or Baseline7-Azaspiro[3.5]nonane free base (requires 1 equivalent of phosgene/triphosgene)
Quantified Difference100% reduction in highly toxic gas/reagent handling steps
ConditionsStandard high-throughput urea library synthesis

Bypassing phosgene activation removes severe EHS bottlenecks, allowing for immediate and safe deployment in automated parallel synthesis.

Enhanced 3D Complexity and Vector Projection

The incorporation of the 7-azaspiro[3.5]nonane core provides a significant increase in three-dimensional structural complexity compared to traditional flat saturated rings [1]. While piperidine derivatives project substituents in a relatively planar average vector, the spiro-fused cyclobutane ring of 7-azaspiro[3.5]nonane introduces a rigid, perpendicular steric bulk that effectively increases the sp3 character and alters the lipophilicity profile of the resulting drug candidates [2].

Evidence Dimension3D structural rigidity and out-of-plane steric bulk
Target Compound DataHigh 3D character via perpendicular spiro-fused cyclobutane
Comparator Or BaselinePiperidine core (planar average vector projection)
Quantified DifferenceSignificant increase in out-of-plane sp3 character and spatial coverage
Conditionsin silico conformational analysis and physicochemical profiling

Enhanced 3D character reduces non-specific protein binding and improves target selectivity in drug discovery programs.

Validation in Clinically Advanced Urea Scaffolds

The 7-azaspiro[3.5]nonane urea scaffold has been explicitly validated in advanced clinical candidates, such as the FAAH inhibitor PF-04862853, which demonstrated targeted in vivo efficacy and pharmacokinetic properties [1]. During lead optimization, this specific spirocyclic core was selected over smaller spirocycles and standard piperidines due to its specific balance of molecular weight, CNS penetration, and target potency[1]. Procuring the carbonyl chloride allows direct access to this highly validated chemotype.

Evidence DimensionScaffold selection for optimized in vivo efficacy and PK
Target Compound Data7-azaspiro[3.5]nonane urea (selected for clinical candidate PF-04862853)
Comparator Or BaselinePiperidine and alternative spirocyclic ureas (deprioritized during lead optimization)
Quantified DifferenceSuperior balance of potency, selectivity, and CNS drug-like properties leading to clinical advancement
Conditionsin vivo efficacy and pharmacokinetic screening for FAAH inhibitors

Procuring this specific core allows researchers to directly build upon a clinically validated, highly potent scaffold for CNS and metabolic targets.

High-Throughput Synthesis of CNS-Penetrant Urea Libraries

Directly downstream of its pre-activated nature, this carbonyl chloride is a highly efficient electrophile for automated, parallel synthesis of urea-based compound libraries targeting CNS indications. By eliminating the need for phosgene, it allows medicinal chemists to rapidly generate diverse 7-azaspiro[3.5]nonane ureas with high reproducibility and safety [1].

Bioisosteric Replacement of Piperidine in Lead Optimization

In late-stage lead optimization where a piperidine ring causes metabolic liabilities or excessive lipophilicity, this reagent serves as a direct drop-in replacement to form the corresponding spirocyclic amides or ureas. The enhanced 3D complexity improves the physicochemical profile and helps candidates increase their sp3 fraction without requiring a redesign of the synthetic route[2].

Development of Targeted Protein Degraders (PROTACs)

The rigid, solvent-exposed nature of the 7-azaspiro[3.5]nonane core makes it an excellent linker or structural motif in the design of PROTACs (e.g., for KRAS G12D degradation). The carbonyl chloride allows for efficient coupling to amine-bearing target ligands or E3 ligase binders, providing a rigidified vector that can enhance degradation efficacy[3].

XLogP3

2.8

Dates

Last modified: 04-14-2024

Explore Compound Types